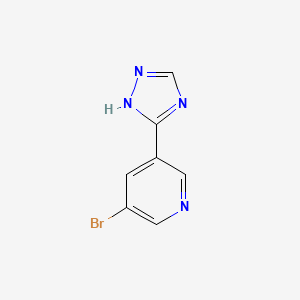

3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine

Description

Significance of Nitrogen-Containing Heterocyclic Compounds in Contemporary Chemical Sciences

Nitrogen-containing heterocyclic compounds are a cornerstone of modern chemical sciences, playing a pivotal role in medicinal chemistry, materials science, and agrochemicals. Their structural diversity and ability to engage in various biological interactions make them indispensable scaffolds in drug discovery. A significant portion of FDA-approved small-molecule drugs feature a nitrogen-containing heterocycle. These compounds are integral to the structure of many natural products, including vitamins, alkaloids, and antibiotics. The presence of nitrogen atoms within a cyclic framework imparts unique physicochemical properties, such as basicity, hydrogen bonding capability, and the ability to coordinate with metal ions, which are crucial for their biological activity.

Overview of Pyridine (B92270) and 1,2,4-Triazole (B32235) Scaffolds as Privileged Structures in Chemical Research

Among the vast array of nitrogen-containing heterocycles, pyridine and 1,2,4-triazole rings are considered "privileged structures." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of novel therapeutic agents.

The pyridine ring, a six-membered aromatic heterocycle, is a fundamental building block in organic chemistry. nih.gov Its derivatives are found in a wide range of pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net The nitrogen atom in the pyridine ring influences its electronic properties, making it a versatile component in the design of molecules with specific biological functions.

The 1,2,4-triazole moiety, a five-membered aromatic ring with three nitrogen atoms, is another critical scaffold in medicinal chemistry. chemicalbook.com Compounds containing this ring system have demonstrated a broad spectrum of pharmacological activities, including antifungal, antiviral, antibacterial, and anticancer properties. biosynth.com The 1,2,4-triazole ring can act as a stable linker or pharmacophore and can participate in various non-covalent interactions, enhancing the binding affinity of a molecule to its biological target. chemicalbook.com

Rationale for Academic Investigation of 3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine and Structurally Related Analogues

The academic interest in hybrid molecules that combine two or more pharmacologically active scaffolds into a single entity has grown significantly. This molecular hybridization approach aims to develop new chemical entities with improved biological activity, novel mechanisms of action, or the ability to overcome drug resistance. The investigation of "this compound" and its analogues is rooted in this rationale, driven by the following key considerations:

Synergistic or Additive Effects: Combining the privileged pyridine and 1,2,4-triazole scaffolds offers the potential for synergistic or additive pharmacological effects. Researchers hypothesize that such hybrid molecules may interact with multiple biological targets or exhibit enhanced activity against a single target.

Modulation of Physicochemical Properties: The linkage of these two heterocyclic systems allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Role of Halogenation: The presence of a bromine atom on the pyridine ring is a deliberate structural modification. Halogen atoms are known to influence the biological activity of molecules through various mechanisms, including increasing lipophilicity (which can enhance cell membrane permeability) and forming halogen bonds with biological targets. Research on other halogenated heterocyclic compounds has often shown enhanced antimicrobial or anticancer activities.

Potential Therapeutic Applications: Given the known biological activities of pyridine and 1,2,4-triazole derivatives, hybrid systems like this compound are investigated for a range of potential therapeutic applications, most notably as antimicrobial and anticancer agents. The exploration of structurally related analogues allows for the establishment of structure-activity relationships (SAR), providing valuable insights for the design of more potent and selective compounds.

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the investigation of this and similar molecules is a logical progression in the field of medicinal chemistry, building upon the established importance of its constituent fragments and the strategic inclusion of a halogen substituent.

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN4 |

|---|---|

Molecular Weight |

225.05 g/mol |

IUPAC Name |

3-bromo-5-(1H-1,2,4-triazol-5-yl)pyridine |

InChI |

InChI=1S/C7H5BrN4/c8-6-1-5(2-9-3-6)7-10-4-11-12-7/h1-4H,(H,10,11,12) |

InChI Key |

AWIXHTNPNAOPQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)C2=NC=NN2 |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of 3 Bromo 5 1h 1,2,4 Triazol 5 Yl Pyridine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial elucidation of the molecular structure of 3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine. Each technique offers unique insights into the compound's atomic composition and electronic environment.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) and triazole rings. The pyridine ring protons would typically appear as signals in the aromatic region (δ 7.0-9.0 ppm). Specifically, the protons at positions 2, 4, and 6 of the pyridine ring would exhibit characteristic splitting patterns (e.g., doublets or multiplets) due to coupling with adjacent protons. The proton attached to the triazole ring and the N-H proton of the triazole would also produce signals, with the N-H proton often appearing as a broad singlet that can be exchangeable with D₂O. In derivatives such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, protons on the bromophenyl ring appear as multiplets in the δ 7.70–7.97 ppm range nih.gov.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For the parent compound, seven distinct signals would be anticipated: five for the pyridine ring carbons and two for the triazole ring carbons. The carbon atom attached to the bromine (C3-pyridine) would be influenced by the halogen's electronic effects. The chemical shifts for carbons in pyridine and triazole rings typically range from δ 120-160 ppm. For example, in related bipyridine structures, carbon signals can range from approximately 120 to 155 ppm rsc.org.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for unambiguous assignment of ¹H and ¹³C signals. COSY spectra establish proton-proton coupling relationships, helping to identify adjacent protons within the pyridine ring. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine C2-H | 8.8 - 9.1 | 148 - 152 |

| Pyridine C3-Br | - | 118 - 122 |

| Pyridine C4-H | 8.2 - 8.5 | 138 - 142 |

| Pyridine C5 | - | 130 - 134 |

| Pyridine C6-H | 8.6 - 8.9 | 150 - 154 |

| Triazole C5'-H | 8.0 - 8.3 | 145 - 150 |

| Triazole N1'-H | 13.0 - 14.5 (broad) | - |

| Triazole C3' | - | 155 - 160 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₅BrN₄), the mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), a pair of peaks of nearly equal intensity will be observed for the molecular ion (M⁺ and M+2⁺) miamioh.edu.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The calculated exact mass for C₇H₅⁷⁹BrN₄ is 223.9698 Da, and for C₇H₅⁸¹BrN₄ is 225.9677 Da.

Electron Ionization (EI) is an energetic method that can cause the molecular ion to break into smaller, characteristic fragments uni-saarland.de. The fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this molecule could include the loss of a bromine radical (•Br), cleavage of the bond between the two rings, or fragmentation of the triazole or pyridine rings chemguide.co.ukresearchgate.net.

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value (for ⁷⁹Br) | Identity of Fragment |

| 224/226 | [C₇H₅BrN₄]⁺ (Molecular Ion, M⁺/M+2⁺) |

| 145 | [M - Br]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

| 68 | [C₂H₂N₃]⁺ (Triazolyl fragment) |

IR Spectroscopy: This technique identifies the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H stretching: A broad band around 3100-3300 cm⁻¹ from the triazole N-H group.

C-H stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=N and C=C stretching: Strong absorptions in the 1500-1620 cm⁻¹ region corresponding to the stretching vibrations within the pyridine and triazole rings. For example, in a related Mn(II) complex with a triazine derivative, C=N stretching modes were observed between 1541 and 1614 cm⁻¹ mdpi.com.

C-Br stretching: A band in the lower frequency region, typically 500-650 cm⁻¹.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. Aromatic and heteroaromatic systems like pyridine and triazole exhibit strong absorption bands in the UV region, typically between 200-300 nm, corresponding to π → π* electronic transitions researchgate.net. The exact position and intensity of these bands can be influenced by the solvent polarity.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

While a crystal structure for the parent compound is not publicly available, analysis of related derivatives provides insight into expected structural features. X-ray analysis would confirm the connectivity of the 3-bromopyridine (B30812) and 1,2,4-triazole (B32235) rings. Key structural parameters that would be determined include:

Bond Lengths and Angles: The C-C and C-N bond lengths within the pyridine and triazole rings would be characteristic of their aromatic nature. For example, C-C bond angles in a substituted pyridine ring are typically close to 120° researchgate.net.

Planarity: Both the pyridine and triazole rings are expected to be largely planar.

Dihedral Angle: A crucial conformational parameter is the dihedral angle between the planes of the pyridine and triazole rings. This angle is influenced by steric hindrance and crystal packing forces. In a related structure, 3-(pyridin-4-yl)benzo bldpharm.comnih.govimidazo[1,2-d] rsc.orgbldpharm.comchemicalbook.comtriazin-4(3H)-one, the dihedral angles between rings are a defining feature of the conformation researchgate.net.

Table 3: Typical Bond Lengths and Angles for Pyridine and Triazole Derivatives

| Parameter | Typical Value | Reference System Example |

| Pyridine C-C Bond Length | 1.38 - 1.40 Å | 3-(4-bromo-2-chlorophenyl)-1-(pyridin-4-yl)benzo bldpharm.comnih.govimidazo[1,2-d] rsc.orgbldpharm.comchemicalbook.comtriazin-4(3H)-one researchgate.net |

| Pyridine C-N Bond Length | 1.33 - 1.35 Å | 3-(4-bromo-2-chlorophenyl)-1-(pyridin-4-yl)benzo bldpharm.comnih.govimidazo[1,2-d] rsc.orgbldpharm.comchemicalbook.comtriazin-4(3H)-one researchgate.net |

| Triazole C-N Bond Length | 1.31 - 1.37 Å | 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one researchgate.net |

| Triazole N-N Bond Length | 1.38 - 1.40 Å | 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one researchgate.net |

| C-Br Bond Length | ~1.90 Å | Ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate researchgate.net |

The solid-state packing of molecules is directed by a network of non-covalent intermolecular interactions. Understanding this supramolecular assembly is crucial as it influences the material's physical properties.

Hydrogen Bonding: The N-H group of the triazole ring is a potent hydrogen bond donor, while the nitrogen atoms of both the pyridine and triazole rings are effective acceptors. This facilitates the formation of robust N-H···N hydrogen bonds, which often assemble molecules into chains, dimers, or more complex networks nih.govhhu.de. These interactions are a primary force in the crystal engineering of such compounds.

π-π Stacking: The electron-rich aromatic surfaces of the pyridine and triazole rings can engage in π-π stacking interactions. These interactions, where the rings are arranged in a parallel or offset fashion with centroid-to-centroid distances typically between 3.3 and 3.8 Å, play a significant role in stabilizing the crystal lattice nih.govacs.orgresearchgate.net. In some cases, aryl–perfluoroaryl π–π stacking can direct the formation of specific hydrogen-bonding motifs acs.orgmostwiedzy.pl.

Halogen Bonding: The bromine atom on the pyridine ring can act as a halogen bond donor. This occurs when the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base, such as a nitrogen or oxygen atom from an adjacent molecule (C-Br···N or C-Br···O). These directional interactions can be surprisingly strong and serve as a reliable tool for constructing extended supramolecular architectures nih.govresearchgate.net. For instance, in the crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one, short C—Br···O=C contacts link molecules into infinite chains researchgate.net.

The interplay of these varied intermolecular forces—hydrogen bonds, π-π stacking, and halogen bonds—ultimately dictates the final three-dimensional supramolecular structure of this compound and its derivatives in the solid state.

Crystallographic Data Refinement and Validation

The refinement of crystallographic data is a critical step following the initial solution of a crystal structure. This process mathematically optimizes the atomic model to achieve the best possible agreement with the experimentally collected diffraction data. For derivatives of this compound, this refinement is typically performed using specialized software packages such as SHELXL. nih.gov

The procedure involves adjusting various parameters, including atomic coordinates, thermal displacement parameters (describing the vibration of atoms), and site occupancy factors. The quality of the final refined structure is assessed using several key metrics:

R-factors: The conventional R-factor (R1) and the weighted R-factor (wR2) are common indicators of agreement. R1 is calculated based on observed reflection intensities (F²), while wR2 is based on all reflection intensities and is generally considered a more robust measure. For example, in the analysis of a related compound, 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one, a final R1 value of 0.028 was achieved for reflections with intensities greater than 2σ(I), and a wR2 value of 0.065 was reported for all data. nih.govresearchgate.net

Goodness-of-Fit (S): This parameter should approach a value of 1.0 for a well-refined structure, indicating that the model accurately fits the data. The structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one was refined to a Goodness-of-Fit of 1.07. nih.gov

Difference Electron Density Map: After the final refinement cycle, a difference Fourier map is calculated. The remaining electron density peaks (Δρ) on this map should be minimal and not indicative of any missing or misplaced atoms. In the case of one derivative, the highest and lowest remaining electron density peaks were located near a bromine atom, with values that did not suggest structural inaccuracies. nih.goviucr.org

Table 1: Example of Crystallographic Data and Refinement Details for a Triazole Derivative nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₅H₉BrN₄O |

| Molecular Weight (Mᵣ) | 221.07 |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 15.1993 (6) |

| b (Å) | 6.9377 (4) |

| c (Å) | 7.8771 (7) |

| β (°) | 93.869 (3) |

| Volume (V) (ų) | 828.73 (9) |

| Z | 4 |

| Temperature (K) | 233 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 2310 |

| Independent Reflections | 806 |

| R_int | 0.034 |

| R[F² > 2σ(F²)] (R1) | 0.028 |

| wR(F²) (wR2) | 0.065 |

| Goodness-of-fit (S) | 1.07 |

| Δρ_max, Δρ_min (e Å⁻³) | 0.50, -0.44 |

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This method provides an essential check on the purity and empirical formula of a newly synthesized compound, such as this compound or its derivatives.

The process involves the combustion of a small, precisely weighed amount of the compound under controlled conditions. The resulting combustion products (e.g., CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the percentage composition of the original sample.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and high purity.

For instance, in the characterization of a complex containing a 2-[5-(3-bromo-4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-6-(1H-pyrazol-1-yl)pyridine ligand, the following results were obtained:

Calculated for C₃₆H₃₂Br₂FeN₁₂O₄: C, 47.39%; H, 3.54%; N, 18.42%. nih.goviucr.org

Found: C, 47.11%; H, 3.74%; N, 18.40%. nih.goviucr.org

The strong correlation between these values confirms the composition of the synthesized complex. Similarly, for a bromo-Mn(II) complex with a 1,3,5-triazine derivative, the analysis showed:

Calculated for C₁₄H₂₁N₇O₇MnClBr: C, 29.52%; H, 3.72%; N, 17.21%. mdpi.com

Found: C, 29.41%; H, 3.77%; N, 17.13%. mdpi.com

These examples underscore the importance of elemental analysis as a routine and indispensable tool for validating the successful synthesis and purity of novel compounds.

Table 2: Comparison of Calculated and Found Elemental Analysis Data for a Derivative Complex nih.goviucr.org

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 47.39 | 47.11 |

| Hydrogen (H) | 3.54 | 3.74 |

| Nitrogen (N) | 18.42 | 18.40 |

Computational and Theoretical Investigations of 3 Bromo 5 1h 1,2,4 Triazol 5 Yl Pyridine Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods are used to determine the molecule's stable conformation, orbital energies, and charge distribution, which collectively dictate its reactivity and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. acs.org It is particularly effective for calculating ground state properties by approximating the complex many-electron system to a simpler one based on electron density. For 3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry. acs.org

This process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. The results of such a study would confirm the planarity of the pyridine (B92270) and triazole rings and provide precise geometric parameters. researchgate.net These theoretical values are essential for understanding the molecule's structural stability and can be compared with experimental data if available.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Example Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.89 Å |

| C-N (Pyridine) | 1.34 Å | |

| N-N (Triazole) | 1.37 Å | |

| C-C (Py-Triazole) | 1.48 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-N-C (Pyridine) | 117.0° | |

| N-N-C (Triazole) | 108.5° | |

| Dihedral Angle | C-C-C-N (Pyridine Ring) | ~0.0° |

| Pyridine-Triazole | 5.2° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. scribd.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. wuxibiology.com The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be distributed over the electron-rich regions of the triazole and pyridine rings, while the LUMO would be localized on the electron-deficient areas. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. wuxiapptec.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. researchgate.net This energy gap can be correlated with the molecule's electronic transitions and is calculated using the energies obtained from DFT studies.

Table 2: Illustrative Frontier Molecular Orbital Properties (Example Data)

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.22 |

| HOMO-LUMO Gap (ΔE) | 5.63 |

| Ionization Potential | 6.85 |

| Electron Affinity | 1.22 |

Note: The data in this table is for illustrative purposes to show the outputs of an FMO analysis.

The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that show the charge distribution and are used to predict how a molecule will interact with other species. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of both the pyridine and triazole rings, as well as the bromine atom, due to their high electronegativity. vaia.com Conversely, positive potential (blue) would be expected around the hydrogen atoms. This analysis is invaluable for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for ligand-receptor binding. buffalo.edu

Molecular Modeling and Docking Studies

Molecular modeling, particularly docking simulations, is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. This approach is fundamental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.

Molecular docking simulations place the this compound molecule into the binding site of a specific biological target. The goal is to find the most stable binding conformation by evaluating various types of intermolecular interactions. nih.gov These interactions include:

Hydrogen Bonds: The nitrogen atoms in the pyridine and triazole rings can act as hydrogen bond acceptors, while the N-H group on the triazole can be a hydrogen bond donor.

Hydrophobic Interactions: The aromatic pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the target's active site.

π-π Stacking: The planar aromatic systems of the pyridine and triazole rings can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen in the protein backbone or side chains.

By analyzing these potential interactions, researchers can assess the compound's suitability as an inhibitor or modulator of a specific protein target. nih.govmdpi.com

A key output of molecular docking is the prediction of the preferred binding mode or pose of the ligand within the receptor's active site. dntb.gov.ua Docking algorithms generate multiple possible poses and rank them using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). researchgate.net A lower binding energy indicates a more stable and favorable interaction between the ligand and the target.

These predictions help to rationalize the biological activity of a compound and guide the design of new derivatives with improved potency and selectivity. For this compound, docking studies against various kinases, polymerases, or other enzymes implicated in disease could reveal its therapeutic potential. The predicted binding affinity and specific interactions provide a structural basis for its observed biological activity. researchgate.net

Table 3: Illustrative Molecular Docking Results for this compound (Example Data)

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase A (e.g., EGFR) | -8.5 | Leu718, Val726 | Hydrophobic |

| Thr790 | Hydrogen Bond | ||

| Lys745 | π-cation | ||

| Polymerase B (e.g., RdRp) | -7.9 | Asp618, Asp760 | Hydrogen Bond |

| Trp617 | π-π Stacking | ||

| Arg555 | Halogen Bond (with Br) |

Note: This table presents hypothetical data to illustrate the typical results of a molecular docking study.

In Silico Prediction of Molecular Descriptors and Drug-likeness Characteristics (e.g., Lipinski's Rule of Five, TPSA, LogP)

The evaluation of a compound's potential as a therapeutic agent in the early stages of drug discovery is greatly aided by the computational prediction of its molecular properties. For this compound, key molecular descriptors that determine its drug-likeness have been calculated using various in silico models. These descriptors include Lipinski's Rule of Five parameters, the topological polar surface area (TPSA), and the logarithm of the octanol-water partition coefficient (LogP), all of which provide insights into the molecule's potential pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Lipinski's Rule of Five is a widely used guideline to assess the oral bioavailability of a chemical compound. acs.orgvercel.app The rule stipulates that a compound is more likely to be orally active if it meets the following criteria: a molecular weight of 500 g/mol or less, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a LogP value not exceeding 5. acs.orgvercel.app For this compound, the predicted values for these parameters largely conform to Lipinski's guidelines, suggesting a favorable profile for oral absorption.

The topological polar surface area (TPSA) is another critical descriptor that correlates with a molecule's transport properties, particularly its ability to permeate cell membranes. compudrug.commolinspiration.com It is defined as the sum of the surfaces of polar atoms in a molecule. molinspiration.com A lower TPSA is generally associated with better cell permeability. The predicted TPSA for this compound indicates its potential for good membrane penetration.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, and metabolism. molinspiration.com An optimal LogP value is crucial for a drug candidate, as both excessive lipophilicity and hydrophilicity can negatively impact its pharmacokinetic behavior. The predicted LogP for this compound falls within a range that is generally considered acceptable for drug candidates.

The following table summarizes the computationally predicted molecular descriptors for this compound.

| Molecular Descriptor | Predicted Value | Lipinski's Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 239.06 | ≤ 500 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| LogP | 1.49 | ≤ 5 | Yes |

| Topological Polar Surface Area (TPSA) (Ų) | 55.13 | Not specified by Lipinski, but generally < 140 Ų is favorable | Favorable |

Energy Framework Analysis for Crystal Packing Interactions

Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice, providing a visual and quantitative understanding of the crystal's stability and mechanical properties. crystalexplorer.netresearchgate.net This analysis involves calculating the pairwise interaction energies between a central molecule and its neighbors in the crystal structure. These energies are then used to construct a 3D framework that illustrates the topology and relative strength of the interactions. crystalexplorer.netrsc.org

The interaction energies are typically decomposed into four components: electrostatic, polarization, dispersion, and exchange-repulsion. The total interaction energy is the sum of these components. rasayanjournal.co.in The electrostatic component arises from the interaction between the static charge distributions of the molecules. The polarization term accounts for the distortion of a molecule's electron cloud by the electric field of its neighbors. The dispersion energy, a quantum mechanical effect, is due to instantaneous fluctuations in electron density. Finally, the exchange-repulsion term represents the strong, short-range repulsion between molecules that prevents them from occupying the same space.

In the energy framework diagrams, the interaction energies between molecular pairs are represented by cylinders connecting the centroids of the molecules. The radius of these cylinders is proportional to the magnitude of the interaction energy, providing a clear visual representation of the dominant packing interactions. crystalexplorer.netrsc.org Different colors are typically used to represent the different energy components: red for electrostatic, green for dispersion, and blue for the total energy. crystalexplorer.net

While a specific crystal structure for this compound is not available to perform a detailed energy framework analysis, the methodology allows for the elucidation of the key interactions that would govern its crystal packing. For a molecule with its combination of a pyridine ring, a triazole ring, and a bromine atom, a variety of intermolecular interactions would be expected to play a significant role. These would likely include π-π stacking interactions between the aromatic rings, hydrogen bonding involving the triazole N-H group and the nitrogen atoms of the pyridine and triazole rings, and halogen bonding involving the bromine atom.

A hypothetical breakdown of the interaction energies that might be observed in the crystal structure of this compound is presented in the table below, illustrating the typical contributions of the different energy components to the total interaction energy.

| Interaction Energy Component | Description | Typical Contribution |

|---|---|---|

| Electrostatic Energy | Arises from the interaction of permanent multipoles. Crucial for hydrogen bonds and other polar interactions. | Significant, especially in the presence of heteroatoms and hydrogen bond donors/acceptors. |

| Dispersion Energy | Arises from instantaneous fluctuations in electron density. Important for van der Waals and π-π stacking interactions. | Major contributor to the overall stability, particularly for aromatic systems. |

| Polarization Energy | Arises from the induction of dipoles in neighboring molecules. Generally a smaller contribution than electrostatic and dispersion energies. | Minor to moderate. |

| Exchange-Repulsion Energy | A quantum mechanical effect that prevents molecules from interpenetrating. Always a destabilizing (positive) contribution. | Significant at short intermolecular distances. |

| Total Interaction Energy | The sum of the above components, indicating the overall strength of the interaction between a pair of molecules. | The net balance determines the crystal packing and stability. |

Structure Activity Relationship Sar Studies and Derivatization Strategies for 3 Bromo 5 1h 1,2,4 Triazol 5 Yl Pyridine Analogues

Systematic Design and Synthesis of Analogues with Targeted Structural Modifications

The systematic design and synthesis of analogues of 3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine are foundational to understanding its SAR. This process typically begins with the core scaffold and introduces a variety of substituents at different positions to probe the chemical space and identify key structural features that govern biological activity.

A common synthetic strategy involves the multi-step preparation of derivatives, often starting from commercially available substituted anilines or pyridine (B92270) precursors. For instance, in the synthesis of related 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues, the process commences with the reaction of a substituted aniline (B41778) with carbon disulfide and hydrazine (B178648) hydrate (B1144303) to form a thiosemicarbazide (B42300) intermediate. This intermediate is then cyclized to afford the 1,2,4-triazole (B32235) ring. Subsequent reactions can introduce further diversity. mdpi.comresearchgate.net

The targeted structural modifications often focus on several key areas of the molecule:

Substitution on the pyridine ring: Introducing various functional groups to the pyridine moiety to explore electronic and steric effects.

Alteration of the bromine atom: Replacing the bromine with other halogens or functional groups to assess its contribution to the molecule's properties.

For example, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues were synthesized to evaluate their anticancer activity. mdpi.comresearchgate.net The systematic variation of the N-aryl substituent allowed for a detailed investigation of how different electronic and steric properties on this part of the molecule impact its biological effect.

Table 1: Examples of Synthesized 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogues mdpi.com

| Compound ID | N-Aryl Substituent |

|---|---|

| 4a | 4-Fluorophenyl |

| 4b | 4-Chlorophenyl |

| 4g | 2-Methoxyphenyl |

Influence of Substitution Patterns on the Pyridine Moiety on Biological Activity

The substitution pattern on the pyridine ring is a critical determinant of the biological activity of this compound analogues. The pyridine ring, a bioisostere of the benzene (B151609) ring, is a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties and its ability to form hydrogen bonds. researchgate.net

The introduction of substituents on the pyridine ring can influence several key factors:

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen, affecting its ability to interact with biological targets.

Steric Effects: The size and shape of substituents can influence how the molecule fits into a binding pocket, potentially enhancing or diminishing activity.

In a study of novel pyridine-bridged analogues of combretastatin-A4, it was observed that the substitution pattern on the pyridine linker significantly impacted their cytotoxic activities. acs.org While not directly focused on the title compound, this research underscores the principle that modifications to the pyridine core are a powerful tool for modulating biological outcomes.

Impact of 1,2,4-Triazole Ring Substitution and Isomerism on Molecular Properties and Activities

The 1,2,4-triazole ring is a versatile heterocyclic moiety known for its diverse biological activities, including anticancer, antifungal, and antiviral properties. nih.govresearchgate.net Substitutions on the 1,2,4-triazole ring of this compound analogues can profoundly impact their molecular properties and biological activities.

Key considerations for 1,2,4-triazole ring modifications include:

N-Substitution: The position of substitution on the nitrogen atoms of the triazole ring can lead to different isomers with distinct biological profiles. The 1H- and 4H-tautomers of 1,2,4-triazole can exhibit different binding modes and activities. researchgate.net

C-Substitution: Introducing substituents at the carbon atoms of the triazole ring can modulate the molecule's steric and electronic properties.

For instance, in the development of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues as potential anticancer agents, the N-aryl substitution on the triazole ring was systematically varied. This led to the identification of compounds with significant growth inhibition against various cancer cell lines. mdpi.com The study highlighted that the nature of the substituent on the triazole's amino group was a key determinant of anticancer potency.

Table 2: Anticancer Activity of Selected 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogues mdpi.com

| Compound ID | N-Aryl Substituent | Most Sensitive Cell Line | Percent Growth Inhibition (PGI) at 10⁻⁵ M |

|---|---|---|---|

| 4e | 4-Nitrophenyl | SNB-75 (CNS Cancer) | 41.25% |

| 4i | 3-Nitrophenyl | SNB-75 (CNS Cancer) | 38.94% |

Role of the Bromine Atom in Modulating Reactivity and Potential Biological Interactions

The bromine atom at the 3-position of the pyridine ring plays a significant role in modulating the reactivity and potential biological interactions of this compound analogues. Halogen atoms, particularly bromine, can participate in various non-covalent interactions that are crucial for ligand-receptor binding.

The key contributions of the bromine atom include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen and nitrogen in the binding sites of biological targets. This type of interaction has been shown to enhance binding affinity and potency.

Modulation of Electronic Properties: As an electron-withdrawing group, the bromine atom can influence the electron distribution in the pyridine ring, thereby affecting its reactivity and interaction with biological macromolecules.

In a study on 5-hydroxytryptamine 2B receptor ligands, the introduction of a bromine substitution led to a 10-fold improvement in binding affinity, which was attributed to the formation of a halogen bond with the protein. Similarly, in a series of bromo-pyrimidine analogues developed as tyrosine kinase inhibitors, the presence of the bromine atom was a key feature of the pharmacophore. The synthesis of 2-bromo-6-(4,5-diphenyl-1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives for anticancer evaluation also highlights the importance of the bromo-pyridine scaffold in drug design. researchgate.net

Identification of Key Pharmacophores and Structural Requirements for Desired Activities

The identification of key pharmacophores and structural requirements is the culmination of SAR studies. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound analogues, the key pharmacophoric features can be deduced from the collective findings of SAR studies.

Based on the available data for related compounds, the following structural features appear to be important for anticancer activity:

The this compound core: This scaffold serves as the fundamental framework for arranging the other pharmacophoric elements in the correct spatial orientation.

A substituted aryl or heteroaryl group: Attached to the triazole ring, this group appears to be crucial for activity, with the nature and position of substituents influencing potency.

The bromine atom: As discussed, the bromine atom likely participates in key binding interactions such as halogen bonding.

The 1,2,4-triazole ring: This moiety is likely involved in hydrogen bonding and other polar interactions within the target's binding site.

In silico studies, such as molecular docking, can further refine the understanding of the pharmacophore. For example, docking studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues into the tubulin-combretastatin A-4 binding site revealed important hydrogen bond and halogen bond interactions, confirming the significance of the triazole and bromo-phenyl moieties. mdpi.comresearchgate.net

Exploration of Academic Applications and Mechanistic Studies of 3 Bromo 5 1h 1,2,4 Triazol 5 Yl Pyridine Systems

Biological and Biochemical Research Applications (Strictly In Vitro and Mechanistic Investigations)

Derivatives of 1,2,4-triazole (B32235) have demonstrated significant potential as enzyme inhibitors, a property attributed to the nitrogen-rich heterocyclic ring.

Kinase Inhibition: Novel bromo-pyrimidine derivatives have been synthesized and evaluated as tyrosine kinase inhibitors. researchgate.netnih.gov Certain compounds within this class have exhibited potent inhibition of Bcr/Abl kinase, suggesting their potential as leads for alternative therapies to existing treatments like dasatinib. researchgate.netnih.gov In silico docking studies have been employed to understand the interactions between triazolyl-pyridine hybrids and target proteins like Aurora B kinase. nih.gov Furthermore, newly designed quinoline-pyridine hybrids have shown in vitro inhibitory activity against PIM-1 and PIM-2 kinases, with kinetic studies indicating competitive and non-competitive modes of inhibition. nih.gov

CD73 Inhibition: CD73, an enzyme that plays a crucial role in adenosine (B11128) signaling and is overexpressed in various tumors, has been identified as a significant target for anticancer inhibitors. nih.gov The development of non-nucleotide small molecule inhibitors of CD73 is an active area of research. nih.gov Studies have shown that blockade of CD73 can reduce adenosine levels and enhance T-cell function in vitro. nih.gov

Lanosterol (B1674476) 14α-Demethylase Inhibition: Azole antifungals are known to target lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol (B1671047) biosynthesis in fungi. nih.govnih.govresearchgate.net Novel azole derivatives have been designed and synthesized to investigate their CYP51 inhibitory activity. nih.govresearchgate.net Some of these derivatives have displayed potent inhibition of CYP51 and have shown promising antifungal activity against strains like Candida albicans. nih.govresearchgate.net IC50 determinations have confirmed that M. globosa CYP51 is strongly inhibited by various azole antifungals. researchgate.net

Table 1: Enzyme Inhibition by Triazole Derivatives

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Bromo-pyrimidine derivatives | Bcr/Abl tyrosine kinase | Potent inhibition observed, suggesting potential as alternative therapeutic leads. researchgate.netnih.gov |

| Quinoline-pyridine hybrids | PIM-1/2 kinases | Demonstrated competitive and non-competitive inhibition in vitro. nih.gov |

| Azole derivatives | Lanosterol 14α-demethylase (CYP51) | Potent inhibitory activity against fungal CYP51, affecting cell membrane integrity. nih.govresearchgate.net |

The 1,2,4-triazole nucleus is a key component in molecules designed to interact with various biological receptors and modulate signaling pathways. For instance, certain triazole derivatives have been found to diminish the activation of the nuclear transcription factor (NF-κB) and modulate cytokine secretion in infected cells. mdpi.com In the context of cancer, natural products can perturb cellular signaling pathways, and synthetic compounds containing the triazole moiety are often designed to mimic these interactions. nih.gov These interactions can suppress the phosphorylation of key proteins like ERK and AKT, leading to the induction of apoptosis. nih.gov

The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Numerous studies have demonstrated the potent antibacterial, antifungal, and antiviral properties of various triazole derivatives. mdpi.comsemanticscholar.org

Antibacterial and Antifungal Activity: Newly synthesized 1,2,4-triazole derivatives have been tested against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi. researchgate.net Some compounds have shown significant activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Aspergillus niger, and Candida albicans. researchgate.net Pyridine (B92270) derivatives containing a 1,2,3-triazole moiety have also been synthesized and screened for their antimicrobial and anti-biofilm activities, with some compounds showing promising activity against Staphylococcus aureus. researchgate.net The nature of substituents on the triazole or pyridine rings has been shown to impact the level and spectrum of antimicrobial activity. mdpi.com

Table 2: In Vitro Antimicrobial Activity of Triazole Derivatives

| Compound/Derivative | Test Organism | Activity |

|---|---|---|

| 4-[{1-(substituted)methylidine}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazol derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Aspergillus niger, Candida albicans | Significant activity observed. researchgate.net |

| 1-substituted (1H-1,2,3-triazol-4-yl) methoxy (B1213986) functionalized pyridine derivatives | Staphylococcus aureus MTCC 96, Staphylococcus aureus MLS-16 MTCC 2940 | Promising activity identified. researchgate.net |

| 1-(phenyl)-3-(2H- mdpi.comnih.govmdpi.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives | Gram-positive and Gram-negative bacteria, yeasts | Antibacterial and antifungal properties observed, with activity dependent on substituents. mdpi.com |

The antimicrobial effects of triazole derivatives are often attributed to their ability to interfere with essential cellular processes in pathogens. One of the proposed mechanisms of action for certain antibacterial 1,2,4-triazolo[1,5-a]pyrimidines is the inhibition of DNA gyrase. nih.gov This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death. Additionally, some studies have focused on the inhibition of dehydrosqualene synthase in S. aureus, a key enzyme in the biosynthesis of staphyloxanthin, which is a virulence factor. researchgate.net

The 1,2,4-triazole moiety is a prominent feature in many compounds investigated for their anticancer properties. mdpi.comsemanticscholar.org

Numerous studies have reported the synthesis and in vitro anticancer evaluation of various triazole derivatives against a panel of human cancer cell lines. nih.gov For instance, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated significant anticancer activity against several cancer cell lines, with the CNS cancer cell line SNB-75 showing particular sensitivity to some of the tested compounds. mdpi.comsemanticscholar.org Similarly, 1,2,3-triazolyl-pyridine hybrids have shown promising anticancer activity against HepG2 (human hepatoblastoma) cell lines. nih.gov

Table 3: Anticancer Activity of Bromo-Triazole Derivatives

| Compound Series | Cancer Cell Line | Key Findings |

|---|---|---|

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS cancer) | High sensitivity with significant percent growth inhibition observed. mdpi.comsemanticscholar.org |

| 1,2,3-Triazolyl-pyridine hybrids | HepG2 (Hepatoblastoma) | Promising anticancer activity with no toxicity on normal cell lines. nih.gov |

| mdpi.comnih.govmdpi.comtriazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 | Potent antiproliferative activities observed in vitro. nih.gov |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | MCF-7 (Breast cancer), A-549 (Lung cancer) | Revealed good anticancer activity, with some derivatives showing potent VEGFR-2 inhibitory activity. nih.gov |

The anticancer effects of triazole derivatives are often linked to their ability to modulate key cellular pathways and interact with specific molecular targets. One of the primary molecular targets for many anticancer agents is tubulin, and molecular docking studies have suggested that 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs can efficiently bind to the tubulin-combretastatin A-4 binding site. mdpi.com Other studies have shown that certain mdpi.comnih.govmdpi.comtriazolo[1,5-a]pyridinylpyridines can affect the AKT signaling pathway. nih.gov Additionally, some 1-benzyl-5-bromoindolin-2-one derivatives have been identified as potent VEGFR-2 inhibitors, impacting angiogenesis. These compounds were also shown to affect the cell cycle and the levels of apoptotic markers such as caspase-3, caspase-9, Bax, and Bcl-2. nih.gov

An article on the specific academic applications and mechanistic studies of 3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine cannot be generated at this time.

A thorough search of publicly available scientific literature and research databases did not yield specific information regarding the cytotoxicity assessment, applications in materials science, or its role as a versatile building block in complex heterocyclic synthesis for the exact compound This compound .

Consequently, the required detailed research findings and data necessary to construct an article that adheres to the provided outline are not available. Writing an article without this specific information would not meet the standards of scientific accuracy and detail requested.

Future Research Directions and Unexplored Potential of 3 Bromo 5 1h 1,2,4 Triazol 5 Yl Pyridine Systems

Development of Novel and Efficient Synthetic Transformations

The advancement of synthetic methodologies is crucial for unlocking the full potential of 3-bromo-5-(1H-1,2,4-triazol-5-yl)pyridine. Future research should focus on developing more efficient, sustainable, and versatile synthetic routes to this core structure and its derivatives.

Furthermore, direct C-H activation of the pyridine (B92270) or triazole rings presents a more atom-economical approach to functionalization. Investigating regioselective C-H functionalization would bypass the need for pre-functionalized starting materials, streamlining the synthesis of complex derivatives.

| Synthetic Strategy | Potential Advancement | Research Focus |

| Cross-Coupling Reactions | Increased diversity of derivatives | Exploration of novel arylboronic acids and other coupling partners. mdpi.com |

| C-H Activation | More atom-economical synthesis | Development of regioselective catalysts for direct functionalization. |

| One-Pot Syntheses | Improved efficiency and sustainability | Design of tandem reaction sequences for scaffold formation and derivatization. |

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools for the rational design of novel molecules based on the this compound scaffold. The integration of these methods can accelerate the discovery of compounds with desired properties and reduce the reliance on empirical screening.

Future research should leverage quantum mechanical investigations, such as Density Functional Theory (DFT), to understand the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. mdpi.com These studies can predict sites of reactivity, aiding in the design of synthetic transformations.

Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of designed ligands with biological targets. acs.org This in silico screening can prioritize compounds for synthesis and biological evaluation, saving time and resources. For instance, docking studies could explore the potential of these compounds as inhibitors of kinases or other enzymes implicated in disease. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed as more experimental data becomes available. These models will establish mathematical relationships between the chemical structure of the compounds and their biological activity, enabling the prediction of the activity of yet-unsynthesized molecules.

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Guidance for synthetic design and understanding of molecular properties. mdpi.com |

| Molecular Docking | Prediction of protein-ligand interactions | Identification of potential drug candidates and their binding modes. acs.org |

| QSAR Modeling | Correlation of structure with biological activity | Predictive tool for designing more potent compounds. |

Exploration of Undiscovered Mechanistic Pathways in Biological Systems

While the biological potential of triazole and pyridine-containing compounds is well-documented, the specific mechanisms of action for derivatives of this compound remain largely unexplored. researchgate.netnih.gov Future research should aim to elucidate the molecular interactions and cellular pathways through which these compounds exert their biological effects.

A key area of investigation will be identifying the specific cellular targets of these molecules. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic screening. Understanding the target will provide crucial insights into the compound's mechanism of action.

Once a target is identified, detailed biochemical and biophysical assays can be used to characterize the interaction between the compound and its target. This includes determining binding kinetics, affinity, and the effect of the compound on the target's function.

Cell-based assays will be essential to understand the downstream cellular consequences of target engagement. This could involve studying the effects on signal transduction pathways, gene expression, cell cycle progression, and apoptosis. For example, if a compound is found to inhibit a particular kinase, studies would focus on the phosphorylation status of its downstream substrates.

Expansion into Emerging Fields of Materials Science and Chemical Biology

The unique structural features of this compound make it an attractive candidate for applications beyond traditional medicinal chemistry. Its aromatic and heteroatomic nature suggests potential uses in materials science and chemical biology.

In materials science, the pyridine and triazole moieties can act as ligands for the coordination of metal ions. This could lead to the development of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties. mdpi.com The bromine atom also provides a site for further functionalization to tune the properties of these materials.

In the realm of chemical biology, derivatives of this scaffold could be developed as chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, these molecules could be used to visualize and identify their cellular targets.

The development of photo-switchable derivatives, where the properties of the molecule can be controlled by light, is another exciting avenue. This could lead to the creation of "smart" materials or drugs whose activity can be turned on or off with spatial and temporal precision.

Strategic Design for Multifunctional Molecular Architectures

The modular nature of the this compound scaffold makes it an excellent platform for the design of multifunctional molecules. By strategically combining this core with other pharmacophores or functional units, it is possible to create hybrid molecules with multiple modes of action or enhanced properties. researchgate.net

One strategy is to link this scaffold to a known drug molecule to create a hybrid with improved efficacy or a different pharmacological profile. For instance, combining it with a cytotoxic agent could lead to a new anticancer drug with a novel mechanism of action.

Another approach is to design molecules that can simultaneously target multiple biological pathways. This is particularly relevant for complex diseases like cancer, where targeting a single pathway is often insufficient. By incorporating different pharmacophores, it may be possible to create synergistic effects and overcome drug resistance.

The design of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule, is a rapidly growing field. Derivatives of this compound could be functionalized with both a therapeutic moiety and an imaging agent, allowing for simultaneous treatment and monitoring of disease.

| Design Strategy | Potential Application | Example |

| Hybrid Molecules | Enhanced therapeutic efficacy | Linking to a known anticancer drug. |

| Multi-target Ligands | Treatment of complex diseases | Incorporation of pharmacophores for different biological targets. |

| Theranostic Agents | Combined therapy and diagnostics | Functionalization with therapeutic and imaging agents. |

Q & A

Q. What are the key synthetic pathways for 3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

- Bromination at the 3-position of pyridine under controlled temperatures (e.g., 60–80°C) using brominating agents like NBS or Br₂ in the presence of Lewis acids .

- Coupling the triazole moiety at the 5-position via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert solvents (e.g., DMF or THF) . Optimization strategies:

- Adjust solvent polarity to enhance reaction rates (e.g., DMF for polar intermediates).

- Use catalytic systems like Pd/Cu co-catalysts to reduce side reactions.

- Monitor purity via HPLC or GC-MS to identify byproducts .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation involves:

- X-ray crystallography : Resolve bond lengths, angles, and intermolecular interactions (e.g., Co–N distances in coordination complexes: 2.057–2.130 Å) .

- Spectroscopic techniques :

- NMR (¹H/¹³C): Assign peaks based on chemical shifts (e.g., pyridine protons at δ 8.5–9.0 ppm) .

- FT-IR: Identify functional groups (e.g., triazole C=N stretching at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic and nonlinear optical (NLO) properties of this compound?

Density Functional Theory (DFT) calculations:

- Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict bond lengths and angles .

- Calculate frontier molecular orbitals (HOMO-LUMO) to estimate electronic transitions and band gaps (e.g., ΔE ≈ 3.5 eV for pyridine derivatives) .

- Evaluate NLO properties via hyperpolarizability (β) calculations, which correlate with intramolecular charge transfer (ICT) between the bromine and triazole groups .

- Validate predictions against experimental UV-Vis and XRD data .

Q. What experimental design considerations address contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

- Variability in assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤1%) .

- Structural analogs : Compare activity of derivatives (e.g., substituting Br with Cl or CF₃) to isolate substituent effects .

- Dose-response studies : Use logistic regression models to refine EC₅₀ values and assess statistical significance (p < 0.05) .

- Molecular docking : Simulate ligand-protein interactions (e.g., with kinases or CYP450 enzymes) to rationalize activity differences .

Q. How can crystallographic data resolve ambiguities in coordination chemistry applications?

- SHELX refinement : Use SHELXL for small-molecule refinement to resolve disorder in metal complexes (e.g., Co(II) coordination geometries) .

- Hydrogen bonding analysis : Identify O–H⋯N interactions (e.g., bond distances ~2.8–3.0 Å) to explain stability in supramolecular assemblies .

- Cambridge Structural Database (CSD) : Cross-reference with similar complexes (e.g., pyridine-triazole ligands) to validate bond parameters .

Methodological Challenges and Solutions

Q. What strategies improve yield in multi-step syntheses of this compound?

- Stepwise purification : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize cross-contamination .

- Catalyst recycling : Employ immobilized Pd catalysts (e.g., Pd@SiO₂) to reduce metal leaching and costs .

- In situ monitoring : Use ReactIR or LC-MS to track reaction progress and terminate at optimal conversion .

Q. How to analyze reaction mechanisms for bromine substitution or triazole coupling?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .

- DFT transition-state modeling : Map energy barriers for bromine displacement (e.g., SNAr vs. radical pathways) .

- Isotopic labeling : Use ¹⁵N-labeled triazole to trace coupling pathways via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.